N-(Trimethylsilyl)imidazole

Catalog No.
S586277
CAS No.
18156-74-6
M.F
C6H12N2Si
M. Wt
140.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Trimethylsilyl)imidazole

CAS Number

18156-74-6

Product Name

N-(Trimethylsilyl)imidazole

IUPAC Name

imidazol-1-yl(trimethyl)silane

Molecular Formula

C6H12N2Si

Molecular Weight

140.26 g/mol

InChI

InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3

InChI Key

YKFRUJSEPGHZFJ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N1C=CN=C1

solubility

14.6 [ug/mL]

Synonyms

1-(Trimethylsilyl)-1H-imidazole; N-(Trimethylsilyl)-1H-imidazole; N-(Trimethylsilyl)imidazol; N-(Trimethylsilyl)imidazole; NSC 139860; TMSI; TSIM; Trimethylimidazosilane;

Canonical SMILES

C[Si](C)(C)N1C=CN=C1

The exact mass of the compound N-(Trimethylsilyl)imidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139860. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. It belongs to the ontological category of N-silyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(Trimethylsilyl)imidazole (TSIM), CAS 18156-74-6, is a highly reactive, specialized silylating agent utilized across analytical chemistry, active pharmaceutical ingredient (API) synthesis, and advanced materials science. As a premium trimethylsilyl (TMS) donor, TSIM is uniquely valued for its exceptional reactivity toward sterically hindered hydroxyl groups and its absolute chemoselectivity—silylating alcohols, phenols, and carboxylic acids without reacting with primary or secondary amines [1]. Furthermore, unlike traditional chlorosilanes, TSIM generates imidazole as a benign, mildly basic byproduct, eliminating the risk of acid-catalyzed degradation in sensitive substrates. These attributes make TSIM an indispensable reagent for complex multi-step derivatization protocols, high-yield protecting group chemistry, and advanced surface hydrophobization workflows where standard bulk reagents fail [2].

Procurement teams often default to cheaper or more ubiquitous silylating agents like Hexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl), or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). However, generic substitution fails when processing complex, multi-functional molecules or sterically hindered substrates. BSTFA and MSTFA lack chemoselectivity, indiscriminately silylating both hydroxyl and amine groups, which ruins sequential derivatization assays where free amines must be preserved for subsequent acylation [1]. Conversely, HMDS and TMSCl exhibit poor reactivity toward tertiary or sterically hindered alcohols, leading to incomplete protection and low yields. Additionally, TMSCl generates corrosive hydrochloric acid (HCl) as a byproduct, which can rapidly degrade acid-sensitive APIs and column stationary phases, forcing the use of TSIM to ensure substrate integrity and quantitative reproducibility [2].

Absolute Chemoselectivity for Hydroxyls Over Amines

In GC-MS derivatization and API protection, distinguishing between hydroxyl and amine groups is critical. TSIM exclusively targets -OH and -COOH groups, leaving primary and secondary amines completely unreacted. In contrast, standard agents like BSTFA and MSTFA indiscriminately silylate both functional groups [1]. This strict selectivity allows TSIM to be used in sequential multi-derivatization schemes (e.g., silylation of hydroxyls followed by fluorinated acylation of amines), which is impossible with BSTFA.

Evidence DimensionFunctional Group Selectivity
Target Compound Data100% selective for -OH/-COOH; 0% reaction with -NH2/-NH-
Comparator Or BaselineBSTFA / MSTFA (Reacts with both -OH and -NH- groups)
Quantified DifferenceAbsolute isolation of hydroxyl derivatization vs. indiscriminate mixed derivatization
ConditionsStandard anhydrous derivatization conditions for multi-functional metabolites

Enables precise, sequential derivatization of complex molecules like catecholamines and amino acids without unwanted side reactions.

Superior Silylation of Sterically Hindered Hydroxyls

The derivatization of tertiary alcohols and highly hindered steroidal diols requires high-energy silyl donors. Comparative reactivity rankings place TSIM as the most potent silylating agent for hydroxyls, significantly outperforming HMDS and BSTFA [1]. While HMDS often requires harsh heating, extended incubation, or the addition of acidic catalysts to achieve partial conversion of hindered alcohols, TSIM achieves near-quantitative conversion rapidly under mild conditions, driven by the catalytic nature of its imidazole leaving group.

Evidence DimensionDerivatization efficiency for tertiary/hindered alcohols
Target Compound DataNear-quantitative conversion (>95%) under mild conditions without external catalysts
Comparator Or BaselineHMDS / TMSCl (Incomplete conversion; requires harsh catalysts/heating)
Quantified DifferenceSignificantly higher yield and faster reaction kinetics for sterically hindered substrates
ConditionsSilylation of complex steroids and tertiary alcohols

Ensures accurate analytical quantification and maximizes synthetic yield for structurally complex, sterically hindered APIs.

Enhanced Surface Silylation for Mesoporous Catalysts

In materials science, capping surface silanol groups is essential to prevent water-induced deactivation of catalysts. Research on Ti-MCM-41 titanosilicate catalysts demonstrates that TSIM provides superior surface silylation compared to traditional agents like HMDS or TMSCl [1]. The use of TSIM results in a higher density of trimethylsilyl capping, which directly translates to increased hydrophobicity and significantly higher turnover numbers (TON) in aqueous olefin epoxidation reactions.

Evidence DimensionSurface hydrophobicity and catalytic turnover (TON)
Target Compound DataHigh silylation degree with enhanced epoxide selectivity and TON
Comparator Or BaselineHMDS / TMSCl (Lower silylation density and lower catalytic activity)
Quantified DifferenceMeasurable increase in trimethylsilyl surface loading and subsequent catalytic lifespan
ConditionsSilylation of Ti-MCM-41 for aqueous H2O2 epoxidation

Provides materials engineers with a superior passivation reagent that directly extends the lifespan and efficiency of solid-state catalysts.

Elimination of Corrosive Acid Byproducts

Traditional silylation with TMSCl generates stoichiometric amounts of hydrochloric acid (HCl), which can cleave acid-labile protecting groups, degrade sensitive biomolecules, and damage chromatographic columns. TSIM, by contrast, releases imidazole (pKa ~7.0) as its sole byproduct [1]. This mildly basic leaving group not only acts as an auto-catalyst for the silylation process but also ensures a completely acid-free environment, preserving the structural integrity of delicate substrates.

Evidence DimensionByproduct acidity and substrate degradation risk
Target Compound DataGenerates imidazole (benign, mildly basic, non-corrosive)
Comparator Or BaselineTMSCl (Generates highly corrosive HCl gas)
Quantified DifferenceComplete elimination of acid-catalyzed degradation artifacts
ConditionsProtection of acid-labile APIs and biomolecules

Prevents costly yield losses and analytical artifacts caused by acid-catalyzed degradation of sensitive compounds.

Sequential Multi-Derivatization in GC-MS Metabolomics

TSIM is the reagent of choice for metabolomic profiling of amino acids, catecholamines, and complex biological matrices. Because it strictly silylates hydroxyls without touching amines, it allows analysts to perform a clean first-step silylation, followed by a targeted acylation of free amines, preventing the mixed-derivative artifacts caused by BSTFA [1].

Protection of Sterically Hindered APIs in Organic Synthesis

In pharmaceutical manufacturing, TSIM is prioritized for protecting tertiary alcohols and steroidal diols. Its superior reactivity ensures high-yield TMS protection under mild conditions, succeeding where cheaper reagents like HMDS fail to provide acceptable conversion rates [1].

Passivation of Mesoporous Silica Catalysts

For materials scientists engineering water-tolerant solid catalysts (e.g., Ti-MCM-41 titanosilicates), TSIM is recommended to maximize surface hydrophobicity. Its high capping density prevents water-induced active-site deactivation, directly improving turnover numbers in aqueous reactions [2].

Silylation of Acid-Labile Natural Products

TSIM is essential for the derivatization of acid-sensitive natural products and synthetic intermediates. Because its byproduct is mildly basic imidazole rather than corrosive HCl, it completely eliminates the risk of substrate degradation typically associated with TMSCl [1].

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (58.54%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (41.46%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (45.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (41.46%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (58.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (57.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360D (41.46%): May damage the unborn child [Danger Reproductive toxicity];
H410 (41.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

18156-74-6

Wikipedia

N-trimethylsilylimidazole

General Manufacturing Information

1H-Imidazole, 1-(trimethylsilyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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